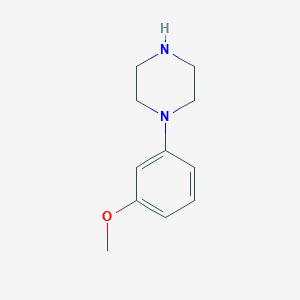

1-(3-Methoxyphenyl)piperazine

Overview

Description

1-(3-Methoxyphenyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential pharmacological properties, particularly their interactions with various neurotransmitter receptors such as serotonin (5-HT) and dopamine. The methoxy group attached to the phenyl ring distinguishes this compound from other phenylpiperazines, potentially affecting its binding affinity and pharmacological profile .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic building blocks like furan, aromatic aldehydes, and chloroacetamide. For instance, the synthesis of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones through Claisen Schmidt condensation is a key step in producing novel piperazine derivatives with potential antidepressant and antianxiety activities . Another example is the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide to produce 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, which is then characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their pharmacological properties. For example, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione reveals a non-planar molecule with dihedral angles between the piperazinedione and the aromatic rings, which could influence its interaction with biological targets . Similarly, the crystal structure of novel oxadiazolyl piperazine derivatives has been elucidated, showing that the piperazine ring adopts a chair conformation and that intermolecular hydrogen bonds contribute to the crystal packing .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the Mannich reaction is used to introduce a methyl group into the piperazine ring, which can significantly alter the compound's pharmacological profile . Additionally, the introduction of substituents like the benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion in the body. The presence of methoxy and other substituents can affect these properties and thus the potential therapeutic applications of the compounds .

Scientific Research Applications

1. Imaging Agent Development

1-(3-Methoxyphenyl)piperazine (MPP) has been utilized in the synthesis of silver nanoparticles conjugated with MPP-dithiocarbamate. This development is significant for targeted optical imaging, particularly for 5HT1A receptors, allowing extremely low detection limits in imaging applications (Chaturvedi et al., 2018).

2. Serotonergic Neurotransmission Studies

MPP derivatives have been explored for studying serotonergic neurotransmission. For instance, [18F]p-MPPF, a compound related to MPP, has been used in positron emission tomography (PET) to study 5-HT1A receptors, aiding in understanding serotonergic activity in various species including humans (Plenevaux et al., 2000).

3. Antagonist Activity in Neurological Research

MPP analogues have been synthesized to study their binding affinity and selectivity towards 5-HT1A serotonin receptors, contributing to neurological research and drug development (Raghupathi et al., 1991).

4. Radiolabeled Ligand Development

MPP derivatives have been synthesized and radiolabeled for developing novel imaging agents targeting 5HT1A receptors. These developments are crucial in neuroimaging and diagnostic applications, providing insights into receptor dynamics in the brain (Hassanzadeh et al., 2012).

5. Exploration of Anticonvulsant Properties

MPP derivatives have been synthesized and evaluated for potential anticonvulsant properties, contributing to the development of new therapeutic agents for epilepsy and other seizure disorders (Aytemir et al., 2010).

Mechanism of Action

Target of Action

1-(3-Methoxyphenyl)piperazine primarily targets the human α1β2γ2 GABAA receptor . This receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

The compound interacts with its target by binding to the GABAA receptor, thereby inhibiting its function . This interaction can lead to changes in the transmission of signals in the nervous system. It’s also suggested that the compound can cross the blood-brain barrier and activate the 5HT-1A receptor , which plays a crucial role in the release of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Given its interaction with gabaa and 5ht-1a receptors, it’s likely that it affects the gabaergic and serotonergic systems in the brain . These systems are involved in a wide range of physiological processes, including mood regulation, sleep, and cognition.

Pharmacokinetics

Given its chemical structure and solubility properties , it’s likely that it can be absorbed into the bloodstream and distributed throughout the body, including the brain. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential effects on multiple neurotransmitter systems. By inhibiting GABAA receptors and activating 5HT-1A receptors, it could potentially alter neuronal signaling and affect various physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in different solvents suggests that it might behave differently in different biological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name |

1-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIBVWUXWNYTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166809 | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16015-71-7, 16015-70-6 | |

| Record name | 1-(3-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LCP52962G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

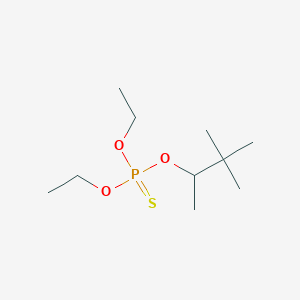

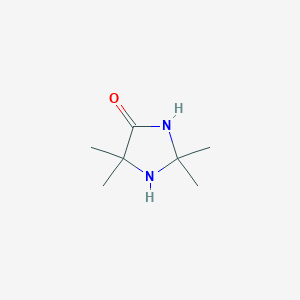

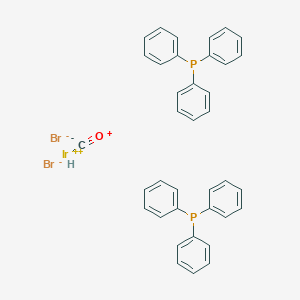

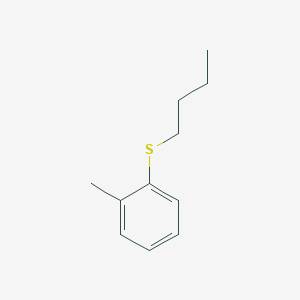

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-(3-Methoxyphenyl)piperazine influence its activity at the serotonin 5-HT2C receptor?

A: Research suggests that the conformation of this compound plays a crucial role in its interaction with the serotonin 5-HT2C receptor. Specifically, a conformation where the piperazine ring and the phenyl ring are approximately co-planar is hypothesized to be the "activating" conformation for this receptor. [] This hypothesis was supported by comparing the predicted activities of two novel 5-HT2C ligands, 1-(2-methoxyphenyl)piperazine and this compound, with their experimentally determined activities. [] The 3-methoxy substitution on the phenyl ring likely influences the molecule's preferred conformation and thus its ability to interact with and activate the 5-HT2C receptor.

Q2: What is the role of this compound in the synthesis of naftopidil?

A: this compound serves as a key intermediate in the synthesis of naftopidil. [] The synthesis involves reacting 1-naphthol and epichlorohydrin in the presence of a phase transfer catalyst. This resulting product then directly reacts with this compound to yield naftopidil. This synthetic route is considered advantageous due to its simplicity, mild reaction conditions, and ease of product purification. []

Q3: What spectroscopic data is available for the characterization of this compound hydrochloride?

A: The synthesized this compound hydrochloride was characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and proton nuclear magnetic resonance (1H-NMR) spectroscopy. [] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively, confirming its successful synthesis.

Q4: Are there alternative synthetic routes to produce this compound?

A: While the provided research highlights a specific synthetic route using diethyl amine as the starting material, [] alternative methods might exist. Exploring different synthetic pathways could potentially offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research and development in synthetic organic chemistry are crucial to identifying and optimizing more efficient and sustainable routes for producing this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)